2-Furanacetic acid, methyl ester
Overview
Description
2-Furanacetic acid, methyl ester, also known as methyl 2-furylacetate, is an organic compound with the molecular formula C7H8O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by a furan ring attached to an acetic acid ester group. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furanacetic acid, methyl ester can be synthesized through several methods. One common method is the esterification of 2-furanacetic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Furanacetic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-furanacetic acid and methanol in the presence of an acid or base catalyst.
Oxidation: It can be oxidized to form 2-furanacetic acid or other oxidized derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Furanacetic acid and methanol.
Oxidation: 2-Furanacetic acid and other oxidized derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-Furanacetic acid, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-furanacetic acid, methyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 2-furanacetic acid and methanol. The furan ring can also participate in various biochemical reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Furanacetic acid: The parent compound of 2-furanacetic acid, methyl ester, which lacks the ester group.
Furan-2-carboxylic acid: Another furan derivative with a carboxylic acid group attached to the furan ring.
Methyl furoate: An ester of furoic acid, similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its parent acid and other furan derivatives. Its pleasant odor and use as a flavoring agent also distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 2-(furan-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJJDGBTFOHRFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461516 | |
Record name | 2-Furanacetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4915-22-4 | |
Record name | 2-Furanacetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4915-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanacetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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